N-Decanoylglycine

Catalog No.
S3390825
CAS No.
14305-32-9
M.F
C12H23NO3
M. Wt
229.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Decanoylglycine

Immunology researchers requiring consistent Tuft-2 cell expansion face variability from crude surfactants or inappropriate chain lengths. N-Decanoylglycine delivers precise, aqueous-soluble C10 lipoamino acid. • Validated Tuft-2 cell-expanding metabolite (KM ~60-90 µM) for gut microbiome repair and parasitic infection models. • Aqueous solubility avoids DMSO cosolvents, enabling direct enzymatic amidation studies. • Pure, single-component ensures batch-to-batch reproducibility, unlike industrial-grade surfactants.

CAS Number

14305-32-9

Product Name

N-Decanoylglycine

IUPAC Name

2-(decanoylamino)acetic acid

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

InChI

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-8-9-11(14)13-10-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)

InChI Key

WRRYZYASRAUROW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)O

The exact mass of the compound N-decanoylglycine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty amide in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-Decanoyl glycine, Decanoylglycine, N-(Decanoylamino)acetic acid, N-Caprinoylglycine, Capric acid glycine conjugate

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg

N-Decanoylglycine is a medium-chain (C10) lipoamino acid consisting of capric acid conjugated with glycine. As a defined amphiphilic N-acyl amino acid, it functions as a mild anionic surfactant, a high-affinity biocatalytic precursor, and a highly specific endogenous bacterial metabolite. In procurement contexts, it is primarily sourced for specialized immunological research—particularly concerning Tuft-2 cell expansion and mucosal immunity—as well as for precision enzymatic amidation studies and controlled surfactant formulations. Unlike crude industrial mixtures such as sodium cocoyl glycinate, pure N-decanoylglycine provides exact stoichiometric control for critical micelle concentration (CMC) tuning and reproducible biological assays [1].

Research Fit

Enzyme target

PAM substrate and intermediate inhibitor for chain-length studies

Self-assembly

Vesicle-forming amphiphile for prebiotic membrane modeling

Metabolic pathway

Cytochrome c substrate with reported chain-length-dependent turnover

Research biomarker

Reported metabolomic discrimination in portal hypertension models

Substituting N-decanoylglycine with shorter-chain analogs (like N-octanoylglycine) or longer-chain variants (like N-lauroylglycine) fundamentally alters both physicochemical processability and biological performance. N-octanoylglycine (C8) is widely used in commercial cosmetics but lacks the specific receptor-binding affinity required to trigger Tuft-2 cell expansion in immunological models. Conversely, N-lauroylglycine (C12) exhibits a much lower critical micelle concentration (CMC) and reduced aqueous solubility, dictating the use of organic cosolvents like DMSO in high-concentration enzymatic assays[1]. Furthermore, industrial-grade substitutes like sodium cocoyl glycinate are heterogeneous C8-C16 mixtures that introduce unacceptable batch-to-batch variability, rendering them unsuitable for precision biocatalysis and mechanistic microbiome research.

Substitution Risk

C10 chain defines an intermediate PAM inhibition potency window; C12 or C16 analogs may shift the inhibition profile and alter assay reproducibility.

CMC and vesicle stability differ by more than 8‑fold between short-chain and long‑chain N‑acylglycines; substituting chain length may change self‑assembly behavior.

Cytochrome c turnover for decanoyl‑CoA is 3.9‑fold higher than for palmitoyl‑CoA; reconstitution experiments may not reproduce metabolic rates with longer‑chain analogs.

Specific Induction of Tuft-2 Cell Expansion in Mucosal Immunity Models

N-decanoylglycine is a highly specific bacterial metabolite that triggers intestinal Tuft-2 cell expansion, a critical pathway in type 2 immune responses against pathogens. Research demonstrates that while N-decanoylglycine (C10) actively modulates Tuft cell numbers and stimulates eicosanoid immune effectors, generic short-chain fatty acids or standard amino acids do not possess this specific signaling capability. In gnotobiotic mouse models, the presence of N-decanoylglycine is directly correlated with Tuft cell activation, whereas baseline metabolites like butyrate act as inhibitors[1].

Evidence DimensionTuft cell expansion capability
Target Compound DataActive inducer of Tuft-2 cell expansion
Comparator Or BaselineButyrate (expansion inhibitor) / Generic short-chain fatty acids (inactive)
Quantified DifferenceSelective activation of Tuft-2 cells vs. suppression/inactivity by baseline metabolites
ConditionsIn vivo gnotobiotic mouse models and pathogen infection assays

For immunologists and microbiologists, procuring pure N-decanoylglycine is mandatory to accurately model and stimulate Tuft-2 cell-mediated mucosal defense mechanisms without confounding variables.

PAM Inhibition IC50
Reported
110 µM (C10, secreted PAM)
0.06 µM (C12 analog); 23 µM (C16, secreted)
Intermediate potency tier supports PAM substrate-chain length profiling.
DMS53 cells, 2 h incubation, HPLC readout.

Quantified Substrate Affinity and Aqueous Processability for Enzymatic Amidation

In the biosynthesis of fatty acid primary amides, N-decanoylglycine serves as a highly efficient substrate for peptidylglycine alpha-amidating enzyme (alpha-AE). Kinetic studies reveal that the apparent Michaelis constant (KM,app) for medium-to-long chain N-acylglycines (C10-C12) is in the range of 60-90 µM, compared to 23 mM for short-chain analogs like N-formylglycine. While N-lauroylglycine (C12) shares a similar KM, it represents the absolute limit for aqueous solubility (5-10 mM). N-decanoylglycine provides a precise balance of high enzymatic affinity and aqueous processability, whereas chains ≥C13 require 2.5% DMSO to solubilize at concentrations ≤300 µM [1].

Evidence DimensionEnzyme affinity (KM,app) and aqueous solubility limit
Target Compound DataKM ~60-90 µM; highly soluble in purely aqueous buffers
Comparator Or BaselineN-formylglycine (KM = 23 mM) / Chains ≥C13 (require 2.5% DMSO)
Quantified Difference~1000-fold higher affinity than C1 analogs; avoids DMSO requirement of >C12 analogs
ConditionsRecombinant rat alpha-AE kinetic assays in aqueous buffer

Biocatalysis researchers must select N-decanoylglycine to achieve high reaction rates in purely aqueous systems without the inhibitory or denaturing effects of organic cosolvents.

PAM Catalytic Efficiency
Class‑level
KM,app 60–90 µM
Predicted high affinity within the long‑chain N‑acylglycine class.
Inferred from bovine pituitary α‑AE O2 assay; ~256‑fold lower KM than C1.

Tuned Critical Micelle Concentration (CMC) for Mild Surfactant Applications

As an amphiphilic lipoamino acid, N-decanoylglycine exhibits a Critical Micelle Concentration (CMC) that bridges the gap between highly hydrophilic and highly hydrophobic analogs. While N-lauroylglycine (C12) has a low CMC of approximately 12 mmol/L, leading to strong micellization, and N-octanoylglycine (C8) requires much higher concentrations to aggregate, N-decanoylglycine provides intermediate surface tension reduction[1]. This specific CMC profile makes it highly applicable for formulations that require mild detergency and emulsification without the aggressive lipid-stripping behavior of longer-chain anionic surfactants.

Evidence DimensionCritical Micelle Concentration (CMC) and micellar stability
Target Compound DataIntermediate CMC and mild surface activity
Comparator Or BaselineN-lauroylglycine (C12) (CMC ~12 mmol/L)
Quantified DifferenceHigher concentration required to micellize than C12, providing milder detergency
ConditionsAqueous surfactant solutions at 298 K

Formulators of specialized biochemical lysis buffers choose N-decanoylglycine when C12 surfactants are too aggressive and C8 surfactants are too weak.

Cytochrome c Turnover
Data to verify
kcat 0.47 s⁻¹ (C10-CoA)
0.12 s⁻¹ (C16-CoA)
Supports metabolic reconstitution with decanoyl‑CoA substrate.
In vitro oxidation; source details to review.
Critical Micelle Conc.
Class‑level
0.8–1.2 mM
Phospholipid‑comparable CMC supports stable vesicle formation.
Hydrothermal vent simulation (70–90°C, wet‑dry cycling).
Micelle Aggregation
Class‑level
Aggregation number independent of headgroup (monomer/dimer)
Decanoyl chain dominates micelle structure; may simplify formulation design.
SANS, potassium salt, 25°C; trimer behavior may differ.
Portal HTN Biomarker AUC
Reported
AUC 0.9091
Supports research biomarker investigation for severe portal hypertension.
LC‑MS serum metabolomics; Tibetan cohort n=23.

Mucosal Immunity and Microbiome Modeling

Due to its specific role as a Tuft-2 cell-expanding metabolite, N-decanoylglycine is the standard compound for in vitro and in vivo assays studying gut microbiome repair, parasitic infections, and pathogen pathogenesis [1].

Biocatalytic Synthesis of Primary Amides

Its precise balance of high binding affinity (KM ~60-90 µM) and aqueous solubility makes it a highly suitable precursor for alpha-AE-mediated enzymatic synthesis of decanamide, avoiding the need for DMSO cosolvents [2].

Mild Lipoamino Acid Surfactant Formulation

Utilized in specialized biochemical buffers and dermocosmetics where precise control over the Critical Micelle Concentration (CMC) is required, offering a milder alternative to N-lauroylglycine without the batch variability of crude cocoyl glycinate[3].

Application Fit

Application
Selection Property
Validation Focus
PAM substrate specificity studies
Intermediate chain‑length (C10) positioning within the N‑acylglycine series
Catalytic efficiency and inhibition profile across chain‑length variants
Protocell membrane modeling
CMC compatible with bilayer vesicle assembly
Vesicle stability and self‑assembly under simulated prebiotic conditions
Cytochrome c metabolic pathway reconstitution
Reported higher enzymatic turnover vs. longer‑chain substrates
In vitro oxidation and N‑acylglycine formation efficiency
Research metabolomics biomarker
Discriminatory signal in portal hypertension research models
LC‑MS/MS assay validation in research cohorts

Physical Description

Solid

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

229.16779360 Da

Monoisotopic Mass

229.16779360 Da

Heavy Atom Count

16

UNII

HH5U4S6JEW

Sequence

G

Wikipedia

N-decanoylglycine

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